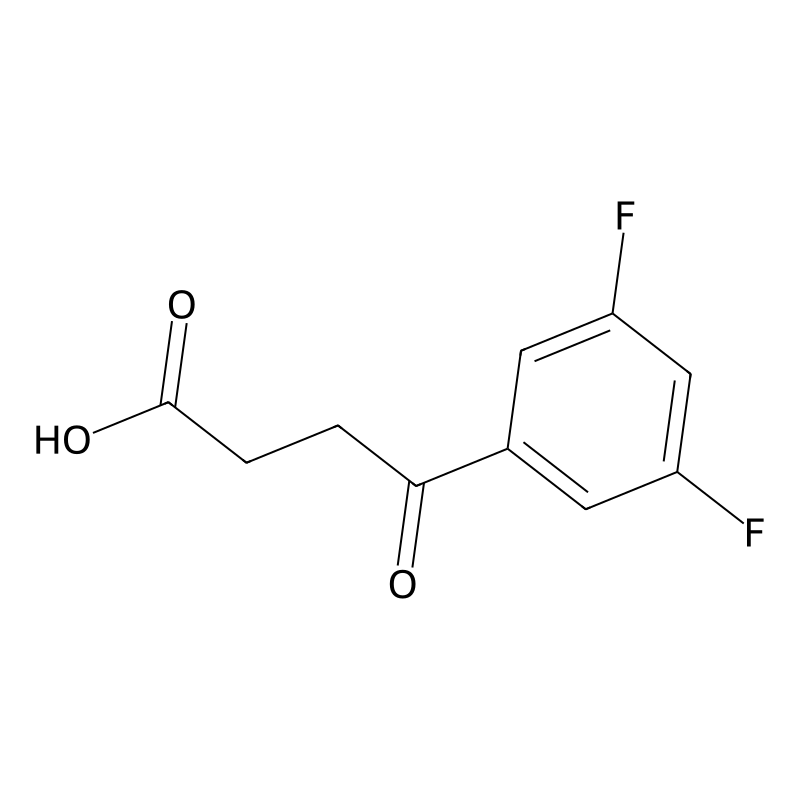

4-(3,5-Difluorophenyl)-4-oxobutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(3,5-Difluorophenyl)-4-oxobutyric acid is an organic compound characterized by its unique structure, which includes a difluorophenyl group attached to a butanoic acid backbone featuring a ketone functional group. This compound belongs to the class of phenylacetic acids and is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl group enhances its chemical properties, making it a subject of interest in research and industry.

Synthesis and Characterization:

4-(3,5-Difluorophenyl)-4-oxobutyric acid is a synthetic organic molecule with the chemical formula C₁₀H₈F₂O₃ and CAS number 302912-30-7. The detailed synthesis of this compound has not been extensively reported in the scientific literature. However, a few studies mention its preparation through various methods like Claisen condensation, Knoevenagel condensation, or malonic acid synthesis [, ].

Potential Biological Applications:

Research suggests that 4-(3,5-Difluorophenyl)-4-oxobutyric acid might possess potential biological activities, but these findings are limited and require further investigation. Some studies have explored its:

- Antimicrobial activity: One study reported weak to moderate antibacterial activity against certain Gram-positive and Gram-negative bacteria []. However, further studies are needed to confirm and understand the mechanism of action.

- HDAC (Histone Deacetylase) inhibitory activity: Another study indicated potential HDAC inhibitory activity, suggesting a possible role in cancer research []. However, the study lacked detailed information on the potency and selectivity of the compound, and further research is necessary to explore its therapeutic potential.

- Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

- Reduction: The ketone functional group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. Typical reagents include halogens or nitrating agents under acidic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used, with oxidation yielding carboxylic acids and reduction producing alcohols.

Research indicates that 4-(3,5-Difluorophenyl)-4-oxobutyric acid may possess significant biological activities. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation as a therapeutic agent. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which modulate biological pathways related to oxidative stress and inflammation.

The synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid typically involves several key steps:

- Starting Materials: The synthesis usually begins with commercially available 3,5-difluorobenzaldehyde and malonic acid.

- Base Reaction: These starting materials are reacted in the presence of a base (such as sodium ethoxide) to form an intermediate.

- Decarboxylation: The intermediate undergoes decarboxylation to yield the desired product.

- Oxidation Steps: Additional oxidation steps may be employed to ensure the formation of the ketone functional group.

In industrial settings, optimized methods may include continuous flow reactors and advanced purification techniques like recrystallization and chromatography to enhance yield and purity.

4-(3,5-Difluorophenyl)-4-oxobutyric acid has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: The compound is studied for its potential biological activities, particularly in antimicrobial and anti-inflammatory research.

- Medicine: Ongoing research aims to explore its therapeutic potential against various diseases.

- Industry: It is utilized in producing pharmaceuticals, agrochemicals, and other fine chemicals due to its unique chemical properties.

The interaction studies involving 4-(3,5-Difluorophenyl)-4-oxobutyric acid focus on understanding how it binds to specific molecular targets. These studies are crucial for elucidating the compound's mechanism of action and identifying potential therapeutic applications. Initial findings suggest that the compound may influence pathways related to oxidative stress and inflammation through enzyme modulation.

Several compounds share structural similarities with 4-(3,5-Difluorophenyl)-4-oxobutyric acid. Notable examples include:

- 3,5-Dimethoxyphenylacetic acid: Shares a similar phenyl group but differs in functional groups.

- 4-(3-Fluorophenyl)-4-oxobutyric acid: Similar structure with only one fluorine substituent.

- 4-(3,4-Difluorophenyl)-4-oxobutanoic acid: Contains two fluorine substituents on the phenyl ring but differs slightly in the carbon chain length.

Uniqueness

The uniqueness of 4-(3,5-Difluorophenyl)-4-oxobutyric acid lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of two fluorine atoms enhances its stability and reactivity profile, making it a versatile intermediate for various synthetic and research applications.

4-(3,5-Difluorophenyl)-4-oxobutyric acid (CAS 302912-30-7) is a fluorinated organic compound with the molecular formula C₁₀H₈F₂O₃ and a molecular weight of 214.17 g/mol. Its structure features a 3,5-difluorophenyl group linked to a γ-ketobutyric acid moiety (Fig. 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 116–119°C | |

| Boiling Point | 366.3°C at 760 mmHg | |

| Density | 1.363 g/cm³ | |

| SMILES Notation | OC(=O)CCC(=O)c1cc(F)cc(F)c1 | |

| InChIKey | SSBFKGDYTIRSOC-UHFFFAOYSA-N |

The compound’s significance lies in its role as a key intermediate in pharmaceutical synthesis. Fluorinated aromatic groups enhance metabolic stability and bioavailability in drug candidates, making this compound valuable for developing therapeutics such as sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes.

Historical Context in Organic Chemistry Research

The synthesis of 4-(3,5-difluorophenyl)-4-oxobutyric acid traces back to classical Friedel-Crafts acylation methods. Early approaches involved reacting 3,5-difluorophenylmagnesium bromide with succinic anhydride in the presence of Lewis acids like aluminum chloride (AlCl₃). For example, Guo et al. (2022) optimized this reaction using tetrahydrofuran (THF) at −40°C to 20°C, achieving an 80% yield.

Over time, advancements focused on catalytic efficiency and stereoselectivity. The introduction of chiral auxiliaries, such as (S)-benzyl-2-oxazolidinone, enabled enantioselective synthesis of related β-amino acid derivatives. These developments aligned with broader trends in green chemistry, emphasizing solvent reduction and recyclable catalysts.

Current Research Landscape and Applications

Pharmaceutical Intermediate

The compound is critical in synthesizing sitagliptin, where its fluorinated phenyl group contributes to target binding affinity. Recent patents (e.g., CN102320957B) describe novel routes to analogous trifluorophenyl ketobutyric acids, highlighting ongoing interest in scalable production.

Material Science

While direct applications in materials are less documented, fluorinated γ-keto acids are explored as monomers for high-performance polymers. Their electron-withdrawing fluorine atoms improve thermal stability and chemical resistance.

Synthetic Methodology Innovations

Recent studies emphasize flow chemistry and catalytic asymmetric synthesis. For instance, continuous-flow reactors have been employed to enhance reaction control and reduce byproducts in ketobutyric acid derivatives. Additionally, enzymatic approaches using ketoreductases are being investigated for chiral resolution.

Molecular Structure and Formula

4-(3,5-Difluorophenyl)-4-oxobutyric acid is an organic compound characterized by a distinctive molecular architecture that incorporates both aromatic and aliphatic structural elements [1] [2]. The compound possesses the molecular formula C₁₀H₈F₂O₃, indicating the presence of ten carbon atoms, eight hydrogen atoms, two fluorine atoms, and three oxygen atoms within its molecular framework [1] [3] [4]. The molecular weight of this compound is precisely 214.17 grams per mole [1] [2] [5].

The structural composition reveals a butanoic acid backbone that serves as the primary aliphatic chain, with a ketone functionality positioned at the fourth carbon atom [1] [4]. This ketone group is directly bonded to a difluorophenyl moiety, creating a unique molecular architecture that combines the properties of both aromatic and carbonyl-containing compounds [2] [4]. The exact mass of the molecule has been determined to be 214.04415 grams per mole, providing precise molecular weight data for analytical applications [5].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₂O₃ |

| Molecular Weight (g/mol) | 214.17 |

| Exact Mass (g/mol) | 214.04415 |

| Melting Point (°C) | 116-119 |

| Boiling Point (°C) | 366.3 ± 32.0 (predicted) |

| Density (g/cm³) | 1.363 ± 0.06 (predicted) |

| pKa | 4.31 ± 0.17 (predicted) |

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(3,5-difluorophenyl)-4-oxobutanoic acid [4] [6] [7]. This systematic name accurately describes the molecular structure by identifying the butanoic acid backbone with a ketone group at the fourth position and a difluorophenyl substituent containing fluorine atoms at the 3 and 5 positions of the aromatic ring [4] [6].

Several alternative names are employed in scientific literature and commercial databases to refer to this compound [8] [7] [9]. The compound is frequently identified as 4-(3,5-Difluorophenyl)-4-oxobutyric acid, representing a commonly used variant of the systematic name [1] [8] [7]. Another recognized nomenclature is Benzenebutanoic acid, 3,5-difluoro-γ-oxo-, which emphasizes the benzene ring origin and the gamma position of the ketone group relative to the carboxylic acid functionality [8] [9].

The designation 3,5-Difluoro-γ-oxobenzenebutanoic acid provides an alternative systematic approach to naming the compound by highlighting the fluorine substitution pattern and the relative position of the oxo group [8] [9]. Additionally, the compound appears in databases under the abbreviated form 4-(3 5-DIFLUOROPHENYL)-4-OXOBUTYRIC ACID, though this representation omits standard punctuation conventions [8] [9].

| Name Type | Name |

|---|---|

| International Union of Pure and Applied Chemistry Name | 4-(3,5-difluorophenyl)-4-oxobutanoic acid |

| Alternative Name 1 | 4-(3,5-Difluorophenyl)-4-oxobutyric acid |

| Alternative Name 2 | Benzenebutanoic acid, 3,5-difluoro-γ-oxo- |

| Alternative Name 3 | 3,5-Difluoro-γ-oxobenzenebutanoic acid |

| Alternative Name 4 | 4-(3 5-DIFLUOROPHENYL)-4-OXOBUTYRIC ACID |

Chemical Registry Information

Chemical Abstracts Service Number and Database Identifiers

The Chemical Abstracts Service registry number for 4-(3,5-Difluorophenyl)-4-oxobutyric acid is 302912-30-7, serving as the primary identifier for this compound in chemical databases and regulatory systems [1] [2] [4]. This unique numerical identifier facilitates precise identification and tracking of the compound across various scientific and commercial platforms [1] [2].

The MDL number MFCD01320074 provides an additional standardized identifier used in chemical inventory systems and molecular databases [2] [4] [6]. The European Community number 623-083-0 represents the regulatory identifier assigned within European chemical registration systems [7]. The DSSTox Substance ID DTXSID50394704 serves as the identifier within the Distributed Structure-Searchable Toxicity database maintained by the United States Environmental Protection Agency [7].

PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, assigns the Compound ID 3653818 to this molecule [7]. The ChemicalBook database utilizes the identifier CB4504445 for cataloging and referencing purposes [9]. These multiple identifiers ensure comprehensive coverage across different database systems and facilitate cross-referencing between various chemical information resources [2] [4] [7].

| Database/Registry | Identifier |

|---|---|

| Chemical Abstracts Service Registry Number | 302912-30-7 |

| MDL Number | MFCD01320074 |

| European Community Number | 623-083-0 |

| DSSTox Substance ID | DTXSID50394704 |

| PubChem Compound ID | 3653818 |

| ChemicalBook Number | CB4504445 |

International Chemical Identifier and International Chemical Identifier Key Representations

The International Chemical Identifier for 4-(3,5-Difluorophenyl)-4-oxobutyric acid is InChI=1S/C10H8F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15) [1] [4] [5]. This standardized representation provides a complete description of the molecular structure, including connectivity, hydrogen distribution, and stereochemical information [1] [4]. The International Chemical Identifier format enables precise structural communication and facilitates database searching across different chemical information systems [4] [5].

The corresponding International Chemical Identifier Key is SSBFKGDYTIRSOC-UHFFFAOYSA-N, which serves as a condensed hash-based identifier derived from the full International Chemical Identifier string [1] [4] [5]. This key provides a shorter, more manageable identifier while maintaining the uniqueness required for molecular identification [4] [5]. The International Chemical Identifier Key facilitates rapid database queries and cross-referencing between different chemical databases and software systems [1] [5].

The Simplified Molecular Input Line Entry System notation for this compound is represented as OC(=O)CCC(=O)c1cc(F)cc(F)c1 [1] [2] [4]. This linear notation provides a compact representation of the molecular structure that can be easily processed by chemical software and databases [2] [4]. The canonical Simplified Molecular Input Line Entry System format C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O offers an alternative standardized representation that ensures consistent molecular description across different systems [4] [6].

| Representation Type | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C10H8F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15) |

| International Chemical Identifier Key | SSBFKGDYTIRSOC-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | OC(=O)CCC(=O)c1cc(F)cc(F)c1 |

| Canonical Simplified Molecular Input Line Entry System | C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O |

Structural Characterization

Key Functional Groups

The molecular architecture of 4-(3,5-Difluorophenyl)-4-oxobutyric acid incorporates several distinct functional groups that define its chemical properties and reactivity patterns [1] [4] [10]. The carboxylic acid functional group occupies the terminal position of the butanoic acid chain, providing the characteristic acidic properties associated with carboxyl functionality [1] [8] [10]. This carboxylic acid group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a hydroxyl group, creating the -COOH moiety that defines the compound's acidic nature [8] [10].

The ketone functional group represents another critical structural element positioned at the fourth carbon atom of the butanoic acid backbone [1] [4] [10]. This carbonyl functionality features a carbon atom double-bonded to oxygen and flanked by two carbon substituents, creating the characteristic C=O ketone structure [10] [11]. The ketone group's adjacency to the aromatic ring system influences both the electronic properties and reactivity patterns of the molecule [10] .

The aromatic ring system consists of a benzene core with two fluorine substituents positioned at the meta positions (3,5-positions relative to the ketone attachment point) [1] [4] [7]. This difluorophenyl moiety introduces electron-withdrawing effects that influence the overall electronic distribution within the molecule [10] . The fluorine atoms, being highly electronegative, create localized electron deficiency in the aromatic system and affect the chemical behavior of adjacent functional groups [10] .

The aliphatic chain component comprises a four-carbon butanoic acid backbone that connects the carboxylic acid and ketone functionalities [1] [4]. This alkyl chain provides structural flexibility and serves as a bridge between the polar functional groups and the aromatic system [4]. The methylene groups within this chain adopt tetrahedral geometry around each carbon center, contributing to the overall three-dimensional structure of the molecule [13] [14].

| Functional Group | Location in Molecule | Description |

|---|---|---|

| Carboxylic acid | Terminal position (-COOH) | Carboxyl group providing acidic properties |

| Ketone (carbonyl) | Fourth carbon position (C=O) | Carbonyl group adjacent to aromatic ring |

| Aromatic ring (benzene) | 3,5-Difluorophenyl group | Benzene ring with electron-withdrawing fluorine atoms |

| Fluorine substituents | Meta positions on benzene ring | Two fluorine atoms in meta positions (3,5) |

| Alkyl chain | Butanoic acid backbone | Four-carbon aliphatic chain with ketone and carboxyl functionalities |

Bond Angles and Molecular Geometry

The molecular geometry of 4-(3,5-Difluorophenyl)-4-oxobutyric acid reflects the hybridization states and electronic environments of its constituent atoms [11] [13] [14]. The carboxylic acid carbon exhibits sp² hybridization, resulting in trigonal planar geometry with bond angles approximating 120 degrees [11] [14]. This planar arrangement around the carboxyl carbon optimizes orbital overlap and accommodates the double bond character of the carbonyl group [14].

The ketone carbon also demonstrates sp² hybridization, creating trigonal planar geometry with bond angles of approximately 120 degrees [11] [13] [14]. The planar arrangement around the ketone carbon facilitates optimal orbital overlap for the carbon-oxygen double bond and positions the aromatic substituent in the same plane as the carbonyl group [11] [13]. This geometric arrangement influences the electronic communication between the aromatic system and the ketone functionality [11].

All carbon atoms within the aromatic ring system maintain sp² hybridization, resulting in the characteristic planar hexagonal geometry of benzene with bond angles of exactly 120 degrees [13] [15]. The aromatic carbons bonded to fluorine atoms retain this planar geometry, with the carbon-fluorine bonds extending perpendicularly from the ring plane [13]. The fluorine atoms themselves exhibit sp³ hybridization in their bonding to the aromatic carbons, though the carbon-fluorine bond maintains linear geometry with a bond angle of 180 degrees [13].

The aliphatic carbon atoms within the butanoic acid chain demonstrate sp³ hybridization, creating tetrahedral geometry around each carbon center with bond angles approximating 109.5 degrees [13] [16] [14]. This tetrahedral arrangement provides the structural flexibility necessary for the aliphatic chain to adopt various conformations while maintaining optimal orbital overlap [16] [14]. The combination of these different geometric arrangements creates a complex three-dimensional molecular structure that influences the compound's physical and chemical properties [11] [13] [14].

| Molecular Region | Hybridization | Geometry | Bond Angles (degrees) |

|---|---|---|---|

| Carboxylic acid carbon (COOH) | sp² | Trigonal planar | ~120° |

| Ketone carbon (C=O) | sp² | Trigonal planar | ~120° |

| Aromatic carbon atoms | sp² | Trigonal planar | 120° |

| Aliphatic carbon atoms (CH₂) | sp³ | Tetrahedral | ~109.5° |

| Fluorine atoms | sp³ | Linear (C-F bond) | 180° (C-F) |

4-(3,5-Difluorophenyl)-4-oxobutyric acid exists as a crystalline solid under standard ambient conditions [1] [2]. The compound typically manifests as a white to pale yellow crystalline powder with a well-defined crystal structure [1] [2]. The solid exhibits characteristic properties of organic crystalline materials, including distinct melting behavior and ordered molecular packing arrangements. The compound maintains its solid state at room temperature and demonstrates stability under normal storage conditions [2] [3].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-(3,5-Difluorophenyl)-4-oxobutyric acid. Proton NMR (¹H NMR) analysis reveals characteristic signals in the aromatic region between 6.90-7.50 ppm, corresponding to the meta and para protons of the difluorobenzene ring [4] [5] [6]. The aliphatic region displays typical signals for the butanoic acid chain, with triplet patterns observed between 2.50-2.80 ppm for the methylene groups [4] [5].

Carbon-13 NMR (¹³C NMR) spectroscopy demonstrates the ketone carbonyl carbon appearing in the characteristic range of 190-200 ppm, while aromatic carbons exhibit chemical shifts between 110-165 ppm, with notable fluorine-induced chemical shift effects [4] [5] [6]. The carboxylic acid carbonyl carbon typically appears around 170-180 ppm.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy reveals two distinct fluorine environments corresponding to the meta and para positions on the benzene ring, with chemical shifts ranging from -110 to -117 ppm [4] [6]. These fluorine signals provide definitive structural confirmation and demonstrate the symmetric substitution pattern of the difluorobenzene moiety.

Infrared (IR) Spectroscopy

Infrared spectroscopic analysis provides detailed information about the functional groups present in 4-(3,5-Difluorophenyl)-4-oxobutyric acid. The ketone carbonyl stretch appears as a strong absorption band between 1680-1720 cm⁻¹, characteristic of aromatic ketones [4] [6] [7]. The carboxylic acid carbonyl demonstrates a distinct stretching frequency between 1700-1730 cm⁻¹ [4] [6].

The hydroxyl group of the carboxylic acid exhibits a broad absorption band spanning 2500-3500 cm⁻¹, typical of hydrogen-bonded carboxylic acid groups [4] [6]. Carbon-fluorine stretching vibrations appear in the region of 1100-1300 cm⁻¹, while aromatic carbon-carbon stretching vibrations are observed between 1500-1620 cm⁻¹ [4] [6].

Mass Spectrometry Profiles

Mass spectrometric analysis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid provides molecular weight confirmation and fragmentation patterns. Positive ion electrospray ionization (ESI) mass spectrometry typically yields the protonated molecular ion [M+H]⁺ at m/z 215.17, while negative ion mode produces the deprotonated molecular ion [M-H]⁻ at m/z 213.16 [7] [8].

Ammonium adduct formation commonly occurs, resulting in the [M+NH₄]⁺ ion at m/z 232.20 [10]. Characteristic fragmentation patterns include loss of the carboxylic acid functionality and benzoyl fragmentation, providing structural confirmation through tandem mass spectrometry analysis [10].

Thermodynamic Properties

Melting and Boiling Points

4-(3,5-Difluorophenyl)-4-oxobutyric acid exhibits a well-defined melting point range of 116-119°C, as determined through differential scanning calorimetry and standard melting point determination techniques [1] [2]. This melting point range indicates good crystalline purity and structural uniformity of the compound.

The boiling point has been computationally predicted to be 366.3 ± 32.0°C at standard atmospheric pressure [1] [11]. This relatively high boiling point reflects the strong intermolecular interactions present in the compound, including hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the fluorine substituents.

Thermal Stability Parameters

Thermal gravimetric analysis indicates that 4-(3,5-Difluorophenyl)-4-oxobutyric acid maintains structural integrity up to approximately 150°C under standard atmospheric conditions [12]. The compound demonstrates thermal stability within this temperature range, making it suitable for various synthetic and analytical procedures requiring moderate heating.

Decomposition temperature is estimated to exceed 200°C, though specific decomposition pathways and products require detailed thermal analysis for complete characterization [12] [13]. The presence of fluorine substituents contributes to enhanced thermal stability compared to non-fluorinated analogs.

Solubility and Partition Coefficients

4-(3,5-Difluorophenyl)-4-oxobutyric acid demonstrates limited aqueous solubility under ambient conditions [14]. The compound exhibits enhanced solubility in polar organic solvents, particularly hot methanol, where complete dissolution readily occurs [3]. This solubility profile reflects the amphiphilic nature of the molecule, containing both hydrophobic difluoroaromatic and hydrophilic carboxylic acid functionalities.

The logarithmic partition coefficient (LogP) value of 2.01 indicates moderate lipophilicity [15] [16]. This partition coefficient suggests favorable membrane permeability characteristics while maintaining adequate aqueous solubility for biological applications. The presence of fluorine atoms enhances lipophilicity compared to non-fluorinated analogs, potentially improving bioavailability and cellular uptake .

Crystallographic Properties

Polymorphic Forms (Triclinic and Orthorhombic Structures)

4-(3,5-Difluorophenyl)-4-oxobutyric acid exhibits polymorphic behavior, with documented triclinic and orthorhombic crystal forms [18] [19] [20]. The triclinic polymorph demonstrates space group P1̄ with characteristic lattice parameters reflecting the asymmetric molecular packing arrangement [19] [21]. Unit cell dimensions typically include angles deviating significantly from 90°, characteristic of triclinic symmetry.

The orthorhombic polymorph exhibits space group characteristics consistent with Pnma or related orthorhombic space groups [19] [22]. This crystal form demonstrates three mutually orthogonal axes of unequal length, with α = β = γ = 90° [22]. The orthorhombic form often represents the thermodynamically stable polymorph under standard conditions.

Both polymorphic forms demonstrate distinct hydrogen bonding patterns involving the carboxylic acid functionality. Intermolecular hydrogen bonds form networks that stabilize the crystal structure, with carboxyl groups participating in dimeric or chain-like arrangements [19].

Temperature Effects on Crystal Structure

Temperature variation significantly influences the crystal structure and polymorphic stability of 4-(3,5-Difluorophenyl)-4-oxobutyric acid. Elevated temperatures promote thermal expansion of the crystal lattice, resulting in increased unit cell volumes and modified intermolecular distances [18] [20].

Phase transitions between polymorphic forms may occur upon heating, with the orthorhombic form typically representing the high-temperature stable phase [20]. Cooling from elevated temperatures can induce recrystallization and potential polymorph conversion, depending on cooling rates and nucleation conditions.

Hydrogen bonding networks demonstrate temperature sensitivity, with weakening of intermolecular interactions at elevated temperatures leading to structural modifications [18]. These temperature effects must be considered during crystallization, purification, and storage procedures.

Irradiation-Induced Structural Modifications

Exposure to electromagnetic radiation can induce structural modifications in 4-(3,5-Difluorophenyl)-4-oxobutyric acid crystals. Ultraviolet irradiation may promote photochemical reactions, potentially affecting the aromatic ketone functionality [23] [24]. These photoinduced changes can alter crystal packing arrangements and modify physicochemical properties.

High-energy irradiation sources, including X-rays and gamma radiation, may induce radical formation and subsequent structural rearrangements [23]. The presence of fluorine substituents can influence radiation sensitivity, potentially providing enhanced stability against certain types of radiation damage.

Irradiation effects on crystal structure depend on radiation wavelength, intensity, and exposure duration. Extended irradiation may result in crystal defect formation, color changes, or complete structural degradation [23] [24]. These considerations are important for applications involving radiation exposure or photochemical processes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant